3-Carbethoxypsoralen

Descripción general

Descripción

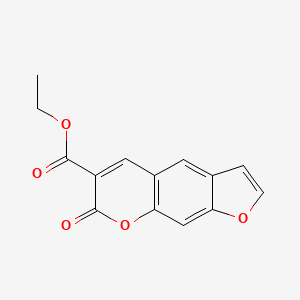

3-Etoxi-carbonilpsoraleno, también conocido como 7-oxo-7H-furo[3,2-g]cromeno-6-carboxilato de etilo, es un miembro de la familia de las psoralenas. Las psoralenas son compuestos fotoactivos naturales que se encuentran en las plantas. Se vuelven citotóxicos cuando se activan por frecuencias específicas de ondas electromagnéticas, como la luz ultravioleta . Este compuesto tiene una fórmula molecular de C14H10O5 y un peso molecular de 258.23 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 3-Etoxi-carbonilpsoraleno se puede sintetizar mediante la esterificación de la psoralena con etanol en presencia de un catalizador adecuado. La reacción típicamente involucra calentar psoralena con etanol y un catalizador ácido, como ácido sulfúrico, bajo condiciones de reflujo .

Métodos de Producción Industrial: La producción industrial de 3-Etoxi-carbonilpsoraleno sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores industriales y sistemas de flujo continuo para garantizar una producción eficiente. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 3-Etoxi-carbonilpsoraleno experimenta varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de alcohol.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el grupo etoxi-carbonilo es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas.

Productos Principales:

Oxidación: Ácidos carboxílicos.

Reducción: Derivados de alcohol.

Sustitución: Diversos derivados de psoralena sustituidos.

Aplicaciones Científicas De Investigación

Photochemistry and DNA Research

Mechanism of Action

3-Carbethoxypsoralen acts by forming covalent bonds with DNA upon UV irradiation, leading to the formation of DNA cross-links. This property has been extensively studied for its implications in understanding DNA repair mechanisms and mutagenesis.

Applications in Research

- DNA Cross-Linking Studies : 3-CP is utilized to induce specific DNA cross-links in experimental settings, allowing researchers to study the effects on cellular processes such as replication and transcription.

- Photodynamic Therapy : The compound is investigated for its potential use in photodynamic therapy (PDT) for cancer treatment. By targeting tumor cells with 3-CP and exposing them to UV light, researchers aim to induce localized cell death.

Dermatological Applications

Psoriasis Treatment

this compound has been used in combination with UVA light (PUVA therapy) for treating psoriasis. The mechanism involves the drug enhancing the skin's sensitivity to UVA radiation, leading to therapeutic effects.

Case Study Example

A clinical study involving patients with moderate to severe psoriasis demonstrated significant improvement in skin lesions after treatment with PUVA therapy using 3-CP. Patients reported reduced scaling and erythema, highlighting the efficacy of this treatment approach .

Molecular Biology Techniques

Use in Genetic Studies

In molecular biology, 3-CP is employed as a tool for studying gene expression and regulation. By inducing specific mutations through its cross-linking activity, researchers can investigate the functional consequences of genetic alterations.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Outcome |

|---|---|---|

| Photochemistry | DNA cross-linking studies | Induces covalent bonds in DNA under UV light |

| Dermatology | Psoriasis treatment | Enhances sensitivity to UVA radiation |

| Molecular Biology | Genetic mutation studies | Investigates gene expression effects |

| Photodynamic Therapy | Cancer treatment | Targets tumor cells with localized cell death |

Safety and Toxicity Studies

While this compound has therapeutic applications, its safety profile is crucial. Research indicates potential genotoxic effects due to its ability to form DNA adducts. Therefore, extensive toxicity studies are conducted to evaluate its safety in clinical settings.

Mecanismo De Acción

El mecanismo de acción del 3-Etoxi-carbonilpsoraleno involucra su activación por la luz ultravioleta. Tras la activación, se intercala en el ADN y forma enlaces covalentes con las bases de pirimidina, lo que lleva a la reticulación cruzada del ADN. Esto da como resultado la inhibición de la replicación y transcripción del ADN, lo que finalmente causa la apoptosis celular. El efecto apoptótico es más pronunciado en las células que se dividen rápidamente, lo que lo hace útil en el tratamiento del cáncer .

Compuestos Similares:

Psoraleno: El compuesto padre, utilizado en la fotoquimioterapia.

8-Metoxipsoraleno (8-MOP): Un derivado ampliamente utilizado en la terapia PUVA (psoraleno + UVA).

5-Metoxipsoraleno (5-MOP): Otro derivado con propiedades fotoreactivas similares

Singularidad: El 3-Etoxi-carbonilpsoraleno es único debido a su grupo etoxi-carbonilo, que mejora su solubilidad y fotoreactividad en comparación con otros derivados de la psoralena. Esto lo hace particularmente útil en aplicaciones que requieren alta solubilidad e intercalación eficiente del ADN .

Comparación Con Compuestos Similares

Psoralen: The parent compound, used in photochemotherapy.

8-Methoxypsoralen (8-MOP): A widely used derivative in PUVA (psoralen + UVA) therapy.

5-Methoxypsoralen (5-MOP): Another derivative with similar photoreactive properties

Uniqueness: 3-Ethoxycarbonylpsoralen is unique due to its ethoxycarbonyl group, which enhances its solubility and photoreactivity compared to other psoralen derivatives. This makes it particularly useful in applications requiring high solubility and efficient DNA intercalation .

Actividad Biológica

3-Carbethoxypsoralen (3-CPs) is a psoralen derivative that has garnered attention for its biological activity, particularly in the context of photochemotherapy and its effects on DNA. This article explores the compound's biological properties, therapeutic applications, and safety profile based on diverse research findings.

Chemical Structure and Properties

This compound is a member of the furocoumarin family, characterized by a tricyclic structure that includes a furan ring fused to a coumarin moiety. This structural configuration is crucial for its biological activity, especially its interaction with DNA under UV light.

Biological Activity

1. Photochemical Properties:

3-CPs exhibits significant photoactivity, particularly in forming DNA adducts upon exposure to UVA light. Unlike other psoralens such as 8-methoxypsoralen (8-MOP), which primarily form cross-links in DNA, 3-CPs tends to produce mono-additions. These lesions are less complex and more amenable to repair by cellular mechanisms, reducing the risk of mutagenesis .

2. Cytotoxicity and Mutagenicity:

Research indicates that 3-CPs is less cytotoxic compared to its analogs. In studies involving yeast models, it was found to induce fewer nuclear mutations and mitotic crossovers while increasing the occurrence of cytoplasmic mutations (affecting mitochondrial DNA) . This differential impact suggests a safer profile for therapeutic applications.

3. Therapeutic Applications:

3-CPs has been evaluated for its efficacy in treating skin disorders such as psoriasis. Clinical trials have demonstrated that local applications combined with UVA exposure yield therapeutic effects comparable to those achieved with 8-MOP but without significant side effects like hyperpigmentation .

Case Studies

Case Study 1: Psoriasis Treatment

A study involving ten psoriatic patients showed that treatment with 3-CPs plus UVA resulted in significant clearing of psoriatic lesions. The absence of localized hyperpigmentation highlights the potential of 3-CPs as a safer alternative in photochemotherapy .

Case Study 2: DNA Interaction Studies

In vitro studies have illustrated the interaction of 3-CPs with calf thymus DNA, revealing a non-intercalative binding mode at lower concentrations. This suggests that while 3-CPs can effectively bind to DNA, it does so without causing significant structural alterations that could lead to toxicity .

Comparative Analysis of Psoralen Derivatives

| Property | This compound | 8-Methoxypsoralen |

|---|---|---|

| DNA Binding Type | Mono-addition | Cross-linking |

| Cytotoxicity | Low | Moderate |

| Mutagenicity | Reduced | Higher |

| Therapeutic Efficacy | Comparable | Standard |

| Side Effects | Minimal | Hyperpigmentation |

Propiedades

IUPAC Name |

ethyl 7-oxofuro[3,2-g]chromene-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-2-17-13(15)10-6-9-5-8-3-4-18-11(8)7-12(9)19-14(10)16/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQAMEDTKHNQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C3C(=C2)C=CO3)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Record name | 3-CARBETHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074875 | |

| Record name | 3-Carbethoxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-carbethoxypsoralen is a yellow powder. (NTP, 1992) | |

| Record name | 3-CARBETHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 3-CARBETHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

20073-24-9 | |

| Record name | 3-CARBETHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20073-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carbethoxypsoralen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020073249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carbethoxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CARBETHOXYPSORALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB04Z808HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.